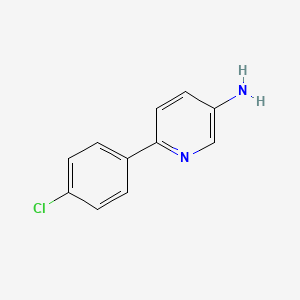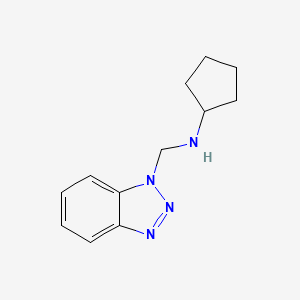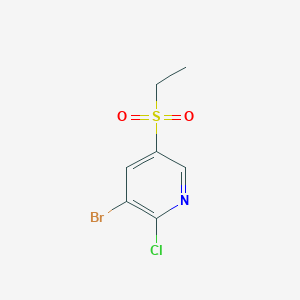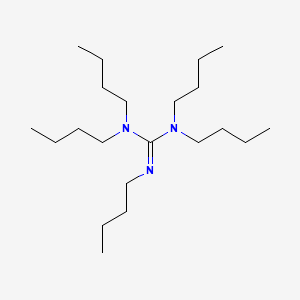![molecular formula C11H8N6 B8736965 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine CAS No. 36646-14-7](/img/structure/B8736965.png)
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine is a heterocyclic compound that features a pyrazine ring fused with a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine typically involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . This reaction proceeds under controlled conditions to yield the desired triazole intermediate, which is then further reacted to form the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazine or triazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazine or triazole derivatives.
Aplicaciones Científicas De Investigación
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and antimalarial agent. It has shown promising activity in vitro against various biological targets.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: The compound’s unique structure makes it a potential catalyst or ligand in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine involves its interaction with specific biological targets. The triazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit certain enzymes involved in inflammation and malaria . The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind to multiple sites makes it a versatile tool in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine is unique due to its specific combination of pyrazine, triazole, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness.
Propiedades
Número CAS |
36646-14-7 |
|---|---|
Fórmula molecular |
C11H8N6 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyrazine |
InChI |
InChI=1S/C11H8N6/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h1-7H,(H,15,16,17) |
Clave InChI |
DMINXODFXULDAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NNC(=N2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


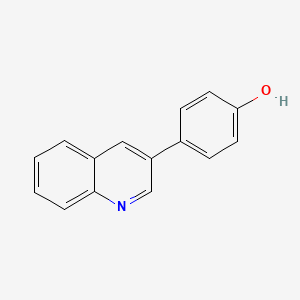
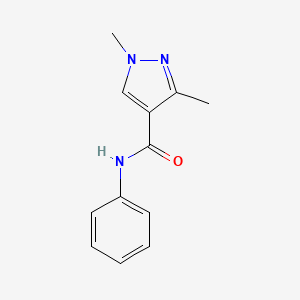
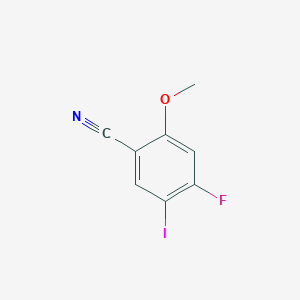
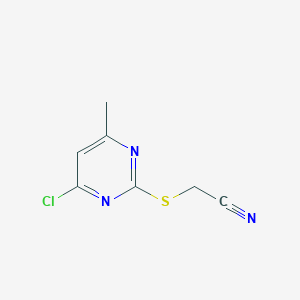
![2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile](/img/structure/B8736924.png)
![6-(2-Bromoethyl)-3,7-dimethyl-5H-thiazolo[3,2-A]pyrimidin-5-one monohydrobromide](/img/structure/B8736930.png)
